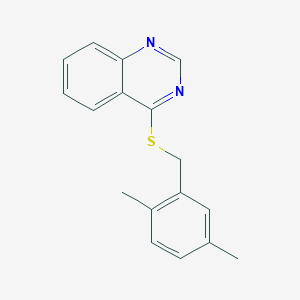
4-((2,5-Dimethylbenzyl)thio)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives, such as 4-((2,5-Dimethylbenzyl)thio)quinazoline, have drawn significant attention due to their biological activities . They belong to the N-containing heterocyclic compounds and have been used in various fields of biology, pesticides, and medicine .
Molecular Structure Analysis
Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications
Antimicrobial and Antioxidant Potential
Research has shown that certain quinazoline derivatives, such as those synthesized by reacting 2-(chloroacetyl)amino benzoic acid with specific pyrimidines, demonstrate significant in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have also manifested profound antioxidant potential, as revealed by free radical scavenging activity measurements using the DPPH assay method (Kumar, Sharma, Kumari, & Kalal, 2011).
Inhibition of Thymidylate Synthase
A study on the synthesis of 4-thio-5,8-dideazafolic acid analogues, structurally related to thymidylate synthase (TS) inhibitors, explored the effects of replacing the 4-oxygen of the quinazoline moiety with sulfur. The results indicated that this substitution did not significantly alter the TS inhibition, although the introduction of a methylthio substituent at position 4 did impair TS inhibition (Thornton et al., 1991).
Tyrosine Kinase Inhibition
Quinazoline derivatives have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting their potential as therapeutic agents in cancer treatment. Specifically, 4-(phenylamino)quinazolines exhibit high efficacy in inhibiting EGFR, thus playing a significant role in targeted cancer therapies (Thompson et al., 1997).
Antifungal and Antibacterial Activity
A study demonstrated that quinazoline derivatives synthesized using zinc ferrite nanocatalyst exhibited significant antimicrobial activity. Specifically, compounds with electron-withdrawing groups showed more active potential than those with electron-donating groups, indicating the importance of molecular structure in determining antimicrobial efficacy (Rao et al., 2021).
Role in Drug Development
Quinazolines have been a focus in the development of drugs for various diseases, including proliferative diseases caused by over-expression of protein kinases. They are key intermediates in synthesizing compounds like PD153035, a potent inhibitor of EGFR tyrosine kinase, and IRESSA (gefitinib), an FDA-approved drug for treating advanced non-small-cell lung cancer (Őrfi et al., 2004).
Inhibition of Cyclic GMP Phosphodiesterase
Quinazoline derivatives have shown potential in inhibiting cyclic GMP phosphodiesterase (cGMP-PDE), important for developing cardiovascular drugs. This research highlighted the critical role of substituents on quinazoline in determining their inhibitory activity and specificity (Takase et al., 1994).
Future Directions
Quinazoline derivatives have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction for the development of new drugs or drug candidates based on quinazoline derivatives.
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKFLMAJIMEESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



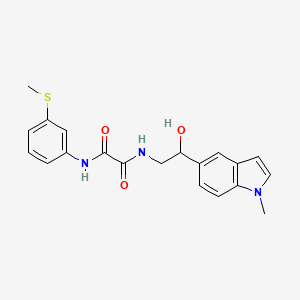
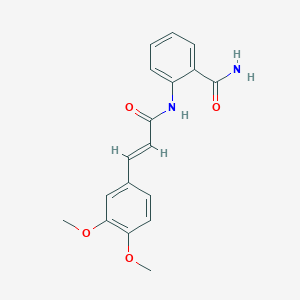


![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)
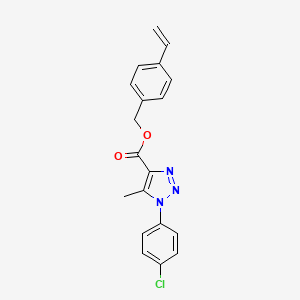
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)
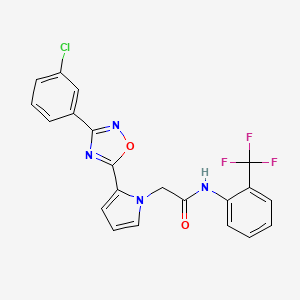
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
